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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding modes of the novel triazole

antifungal agent, Iodiconazole, with other established triazoles to their common target,

cytochrome P450 14α-demethylase (CYP51). The information presented herein is supported

by available experimental data to aid in the understanding of structure-activity relationships and

to inform future drug design and development.

Introduction to Triazole Antifungals and CYP51
Triazole antifungals are a cornerstone in the treatment of fungal infections. Their mechanism of

action involves the inhibition of CYP51, a key enzyme in the ergosterol biosynthesis pathway.

[1] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts

membrane integrity, leading to fungal cell death.[2] The primary interaction between triazole

antifungals and CYP51 is the coordination of a nitrogen atom in the triazole ring to the heme

iron atom at the enzyme's active site.[1][3] The specificity and potency of different triazoles are

further determined by the interactions of their side chains with the amino acid residues lining

the active site pocket.[1][3]

Comparative Analysis of Binding Affinities

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1672017?utm_src=pdf-interest
https://www.benchchem.com/product/b1672017?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7546855/
https://doaj.org/article/a0e822042aed45ceb3bd92672445afba
https://pmc.ncbi.nlm.nih.gov/articles/PMC7546855/
https://pubmed.ncbi.nlm.nih.gov/10731517/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7546855/
https://pubmed.ncbi.nlm.nih.gov/10731517/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Direct quantitative binding data for Iodiconazole to purified CYP51, such as the inhibition

constant (Ki) or the half-maximal inhibitory concentration (IC50), are not readily available in the

published literature. However, its potency can be inferred from in vitro antifungal activity,

specifically the minimum inhibitory concentration (MIC) required to inhibit fungal growth. The

following table compares the MIC values of Iodiconazole with other widely used triazoles

against various pathogenic fungi. For other triazoles, where available, direct binding and

inhibition data against Candida albicans CYP51 (CaCYP51) are also provided for a more direct

comparison of their interaction with the target enzyme.

Table 1: Comparative Antifungal Activity (MIC in µg/mL) of Iodiconazole and Other Triazoles

Antifungal
Agent

Candida
albicans

Cryptococcus
neoformans

Aspergillus
fumigatus

Trichophyton
rubrum

Iodiconazole
Potent activity

reported[4]

Potent activity

reported[4]

Potent activity

reported[4]

Potent activity

reported[4]

Fluconazole 0.25 - 4[5][6] 1 - 16 >64 2.12[5]

Itraconazole 0.03 - 1[6] 0.06 - 0.5 0.25 - 2 0.26[5]

Voriconazole 0.03 - 0.5[6] 0.03 - 0.25 0.25 - 1 0.05[5]

Posaconazole 0.03 - 0.25[6] 0.06 - 0.5 0.06 - 0.5 0.11[5]

Note: Iodiconazole is reported to exhibit broad-spectrum and potent activity against various

clinically pathogenic fungi, though specific MIC ranges from comparative studies are not

detailed in the provided search results.[4]

Table 2: Binding Affinities and Inhibition Constants of Triazoles against Candida albicans

CYP51 (CaCYP51)
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Antifungal Agent
Dissociation Constant (Kd)
(nM)

IC50 (µM)

Fluconazole ~30,500[7] 0.4 - 1.3[7][8]

Itraconazole 10 - 56[7] 0.0076[3]

Voriconazole ~2,300[7] 1.6[9]

Posaconazole 43[10] 0.2[10]

Ketoconazole 10 - 56[7] 0.008[3]

Structural Insights into Binding Modes
The binding of all triazoles to CYP51 is primarily driven by the coordination of the N4 of the

triazole ring to the heme iron.[7] However, the nature of the side-chain interactions within the

enzyme's active site dictates the affinity and specificity of each drug.

Iodiconazole: Molecular docking studies suggest that the (S)-isomer of Iodiconazole
exhibits better antifungal activity than the (R)-isomer. This difference is attributed to the

positioning of the N-methyl group, which is influenced by the chiral center.

Fluconazole: As a smaller triazole, it forms fewer hydrophobic interactions with the CYP51

active site, which is consistent with its weaker binding affinity compared to the longer-tailed

triazoles.[1]

Itraconazole and Posaconazole: These are long-tailed triazoles that can form extensive

hydrophobic interactions with a larger surface area of the CYP51 active site, contributing to

their high binding affinities.[1] Their extended structures allow them to interact with residues

deeper within the binding pocket.[1]

Voriconazole: Its structure is similar to fluconazole but with additional groups that allow for

more extensive interactions within the active site, resulting in a stronger binding affinity than

fluconazole.[1]

A key discovery from molecular dynamics simulations is the presence of a hydrophobic cavity

within the CYP51 active site, involving residues such as F58, Y64, Y118, L121, Y132, L376,
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S378, S506, S507, and M508.[1] The extent to which a triazole's side chains can favorably

interact with this hydrophobic pocket is a major determinant of its binding strength.[1]

Visualizing the Mechanism and Experimental
Workflow
To better understand the context of triazole action and the methods used to study it, the

following diagrams illustrate the ergosterol biosynthesis pathway and a typical experimental

workflow for analyzing triazole-CYP51 interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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